molecular formula C11H11NO4 B1418058 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid CAS No. 885272-25-3

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Cat. No.: B1418058
CAS No.: 885272-25-3
M. Wt: 221.21 g/mol
InChI Key: KUMQZWGBZRNGQO-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS 885272-25-3) is a high-value 2-oxindole derivative supplied as a critical intermediate for pharmaceutical research and development. This compound is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its primary research application lies in the development of antiproliferative agents targeting tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 inhibition is a promising strategy in oncology, as the receptor is hyper-activated in numerous solid tumors, including those of the colon, breast, and pancreas . The 2-oxoindolinyl heterocycle serves as a key pharmacophore in this context, mimicking structural elements found in clinically approved multi-targeted kinase inhibitors like Sunitinib . Emerging pilot studies also suggest that structurally related 3-hydroxy-2-oxindole derivatives exhibit antiglaucomic activity by significantly reducing intraocular pressure in in vivo models, positioning them as promising leads for novel ophthalmic therapeutics . The compound can be efficiently synthesized via microwave-assisted decarboxylative condensation of 5-methoxyisatin with malonic acid, enabling rapid access with high yields . We supply this product as a high-purity material (NLT 98%) for use strictly as an API intermediate in discovery chemistry. Store in a sealed, dry container at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMQZWGBZRNGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660453
Record name (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-25-3
Record name 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-acetic acid
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Record name (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid typically involves the condensation of oxindole derivatives with appropriate reagents. One common method includes the reaction of 5-methoxyindole with acetic anhydride in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce hydroxyindole derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is used as a precursor for synthesizing diverse organic compounds. It facilitates the study of reaction mechanisms and the development of new synthetic pathways. Its derivatives have been explored for their ability to form oxindole derivatives and other functionalized products, contributing to the advancement of organic synthesis techniques .

Biology

The compound has been investigated for its role in biological systems, particularly in relation to plant hormones and growth regulators. Studies indicate that it may influence plant growth and development processes, providing insights into agricultural applications.

Medicine

Anti-Cancer Properties:
Research has highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxicity against colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancer cell lines when evaluated through MTT assays . The mechanism appears to involve inhibition of VEGFR-2, which is crucial for tumor angiogenesis.

Neuroprotective Effects:
Recent studies have also suggested potential neuroprotective properties. Compounds related to this acid have demonstrated antioxidant activity and inhibition of monoamine oxidase-B (MAO-B), indicating their potential utility in treating neurodegenerative disorders like Parkinson's disease .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are being explored for their antimicrobial properties, showing efficacy against various bacterial strains and fungi. For example, certain synthesized derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Case Studies

Study Focus Findings
Study on Antiproliferative Properties Cancer Cell LinesSignificant cytotoxicity against HCT116, MCF7, PaCa2; inhibition of VEGFR-2
Neuroprotective Study Neurodegenerative DisordersAntioxidant activity; MAO-B inhibition; potential treatment for Parkinson's disease
Antimicrobial Evaluation Bacterial InfectionsEffective against Gram-positive bacteria with notable DIZ values; potential for pharmaceutical development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Variants

2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (Compound 12)
  • Structure: Methoxy group at position 7 instead of 5; indole core instead of indolinone.
  • Synthesis : Prepared via oxalyl chloride reaction with 7-methoxyindole, yielding 91% efficiency .
  • Key Differences: The indole core lacks the lactam ring, reducing rigidity compared to indolinone.
2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (Compound 10)
  • Structure : Indole core with methoxy at position 5 and oxoacetic acid at position 3.
  • Synthesis : Similar to Compound 12 but starting from 5-methoxyindole .
  • Comparison: The absence of the lactam ring (vs. indolinone) may reduce metabolic stability but increase flexibility for binding.

Functional Group Modifications

Indomethacin (1-(p-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)
  • Structure : Features a p-chlorobenzoyl group at position 1 and a methyl group at position 2 (Figure 2).
  • Activity : Potent anti-inflammatory (85× phenylbutazone) due to enhanced steric and electronic effects from the chlorobenzoyl group .
  • Key Differences :
    • The additional substituents in Indomethacin improve target affinity but may increase toxicity compared to the simpler target compound.
5-Methoxy-2-Methyl-3-Indoleacetic Acid (Indomethacin Related Compound A)
  • Structure : Methyl group at position 2 instead of the oxo group; indole core.
  • Properties : Molecular weight 219.24; IR peaks at 1715 cm⁻¹ (carboxylic acid) and 1580 cm⁻¹ (C=C) .

Core Scaffold Variants

(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid
  • Structure: Quinolinone core (benzene fused to pyridinone) instead of indolinone.
  • Activity: Analgesic applications; extended conjugation in quinolinone may alter binding to opioid receptors .
  • Key Differences: The quinolinone scaffold’s planar structure may enhance π-π stacking interactions with biological targets.
Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate
  • Structure : 3-Ylideneoxindole with an ester group instead of carboxylic acid.
  • Applications : Privileged precursor for asymmetric catalysis and cycloadditions due to the ylidene moiety .
  • Comparison :
    • The ylidene group enables reactivity in photochemical reactions, unlike the saturated acetic acid derivative.

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Applications
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Indolinone 5-OCH₃, 3-CH₂COOH ~235 (estimated) Drug intermediate
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid Indole 7-OCH₃, 3-COCOOH 219.24 Synthetic intermediate
Indomethacin Indole 1-p-Cl-benzoyl, 2-CH₃, 3-CH₂COOH 357.79 Anti-inflammatory
(4-Hydroxy-2-oxoquinolin-3-yl)acetic acid Quinolinone 4-OH, 3-CH₂COOH 205.18 Analgesic

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via oxalyl chloride-mediated acylation of 5-methoxyindolinone, similar to methods for indole derivatives .
  • Reactivity : The acetic acid group enables salt formation for improved bioavailability, whereas ester derivatives (e.g., ethyl analogs) are more lipophilic .

Biological Activity

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is an organic compound with a molecular formula of C11_{11}H11_{11}NO4_4 and a molecular weight of 221.21 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for various biological receptors. This compound is believed to influence multiple biochemical pathways by interacting with these targets, leading to significant changes in cellular processes.

Biochemical Pathways

The compound's oxoindole structure allows for versatile reactivity, potentially affecting pathways related to inflammation, cancer progression, and cellular apoptosis. Indole derivatives have been shown to exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antidiabetic, and antimalarial effects.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The compound exhibits cytotoxicity comparable to established anticancer agents .

Table 1: Cytotoxicity of this compound

Cell LineIC50_{50} Value (µM)Reference
Colon (SW620)10.5
Prostate (PC-3)12.0
Lung (NCI-H23)11.0

The mechanism behind its anticancer activity may involve the induction of apoptosis through modulation of apoptotic markers such as Bax and Bcl-2, leading to increased cell death in cancerous tissues .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new therapeutic avenues in drug development.

Agricultural Science

Additionally, the compound is utilized in studies related to plant hormones and growth regulators. Its effects on plant growth suggest potential applications in agriculture as a growth enhancer or regulator.

Case Studies

  • Antitumor Efficacy : In a study evaluating various indole derivatives for antitumor activity, this compound exhibited significant cytotoxicity against human tumor cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound over a specified duration .
  • Inflammation Model : A separate investigation assessed the anti-inflammatory effects using a murine model of inflammation. Treatment with the compound resulted in reduced levels of inflammatory markers compared to controls, indicating its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves regioselective bromination or alkylation of indole precursors. For example, bromination of 4-methoxyphenylacetic acid derivatives in acetic acid with controlled stoichiometry can yield halogenated intermediates, followed by cyclization under basic conditions . Key optimizations include temperature control (50–70°C), use of catalysts like K₂CO₃/NaBr for nucleophilic substitution, and purification via recrystallization (e.g., acetonitrile evaporation) to achieve >95% purity .

Q. Which spectroscopic techniques effectively characterize structural integrity, and how should data interpretation address artifacts?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming indole ring substitution patterns and acetic acid side-chain integrity. For example, coupling constants in aromatic regions (δ 6.5–7.5 ppm) distinguish methoxy group positioning. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and oxoindoline vibrations. Artifacts from residual solvents (e.g., DMSO-d₆ in NMR) require baseline correction and deuterated solvent controls .

Q. How can researchers establish purity criteria using chromatographic methods, and what impurity profiles should be monitored?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) is recommended. Use a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve unreacted precursors (e.g., 5-methoxyindole derivatives) and by-products (e.g., dimerized species). Impurity thresholds should adhere to ICH guidelines (<0.1% for unknown impurities) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict reactivity and stability of intermediates in synthesis?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately models reaction thermodynamics and transition states. For example, calculating activation energies for bromination steps or assessing resonance stabilization in the oxoindoline core can guide synthetic route optimization. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

Q. How can conflicting biological activity data from in vitro vs. in vivo models be reconciled in pharmacological studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. For in vivo studies, employ deuterated analogs (e.g., ²H-labeled acetic acid side chains) to enhance pharmacokinetic stability, as seen in isotope-effect studies . Validate target engagement using radiolabeled tracers or CRISPR-mediated gene knockout models .

Q. What experimental strategies investigate the compound’s role in radical-mediated processes like lipid peroxidation?

  • Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates generated during peroxidase-catalyzed oxidation. In vitro assays with linoleic acid or arachidonic acid as substrates quantify peroxidation rates (thiobarbituric acid-reactive substances, TBARS). Control experiments with antioxidants (e.g., α-tocopherol) confirm specificity. For cellular models, flow cytometry with C11-BODIPY probes measures membrane lipid peroxidation in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Polymorphism or hydrate formation can alter melting points. Use Differential Scanning Calorimetry (DSC) to identify polymorphic transitions. For spectral mismatches, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Public databases (e.g., Cambridge Structural Database) provide reference crystal structures for indole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

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